![molecular formula C9H7ClO3S B2386539 [(2-Chlorobenzoyl)thio]acetic acid CAS No. 931374-37-7](/img/structure/B2386539.png)

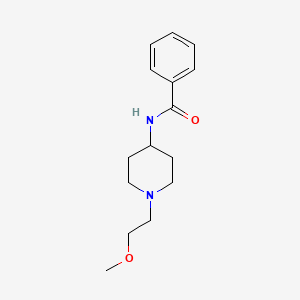

[(2-Chlorobenzoyl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

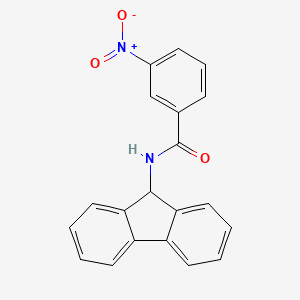

Intermediate for Diclofenac Sodium Production [(2-Chlorobenzoyl)thio]acetic acid, as a derivative of 2-chlorobenzoic acid, is pivotal in pharmaceutical synthesis. It's a key intermediate for producing diclofenac sodium, an anti-inflammatory drug. The synthesis involves oxidizing 2-chlorotoluene with ozone, a method studied for its kinetics and mechanism. The process, enhanced by catalysts like cobalt (II) acetate, significantly improves the yield of 2-chlorobenzoic acid, underscoring its industrial relevance (Bushuiev, Halstian, & Kotova, 2020).

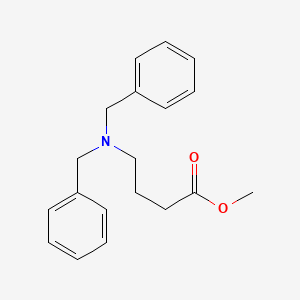

Chemical Analysis and Extraction Methods The compound is integral in advanced analytical methods for studying phytohormones in plant tissues, showcasing its role in sophisticated liquid chromatography and mass spectrometry techniques. This is crucial for understanding plant growth and development, highlighting its application in agricultural and botanical research (Fan et al., 2011).

Electrochemical Studies and Material Science Derivatives of the compound, like thiophene-3-acetic acid, are used in studying the electrochemical and electrochromic properties of polymers. These studies are vital for developing new materials with potential applications in energy storage and electronic devices (Giglioti et al., 2004).

Catalysis and Chemical Reactions The compound's derivatives are also involved in complex catalytic reactions, like the oxidative condensation of methane to acetic acid, showcasing its role in fundamental chemical processes and industrial applications (Periana et al., 2003).

Pharmaceutical Formulation Studies In pharmaceutical sciences, the compound is part of the structure of drugs like acemetacin, where its role in forming hydrogen-bonded chains contributes to the drug's efficacy and stability (Gelbrich, Haddow, & Griesser, 2007).

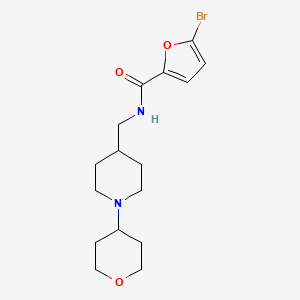

Biological and Laser Efficacy Studies The compound and its derivatives are synthesized and studied for their biological activity and laser efficacy, indicating its potential in biomedical applications and material sciences (Saleh et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 2-Chlorobenzoic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

2-(2-chlorobenzoyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-7-4-2-1-3-6(7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMOEUGKKXVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)SCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)

![8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386461.png)

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)

![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)

![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)